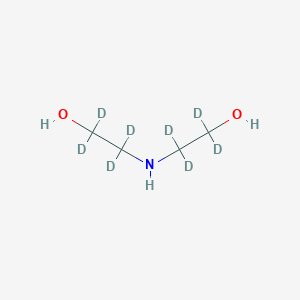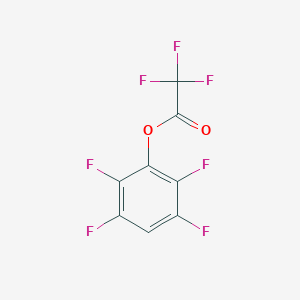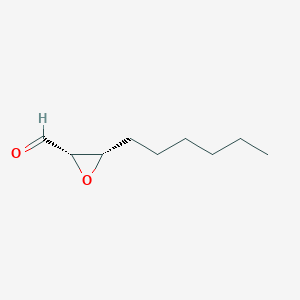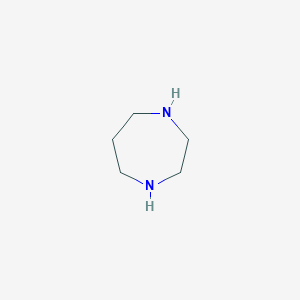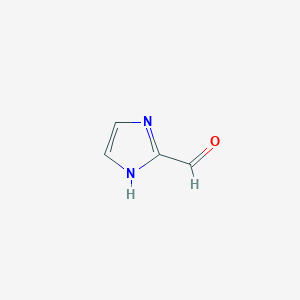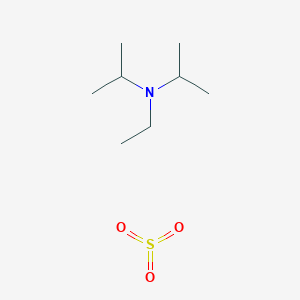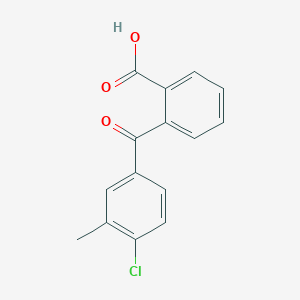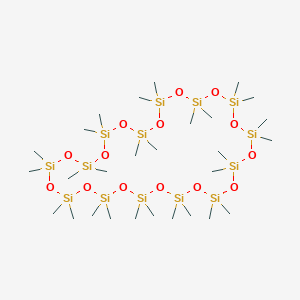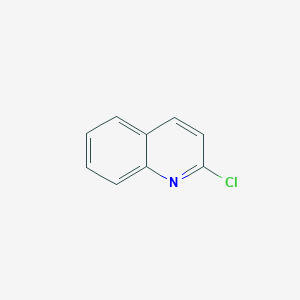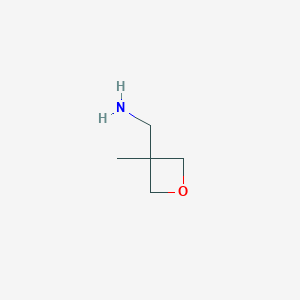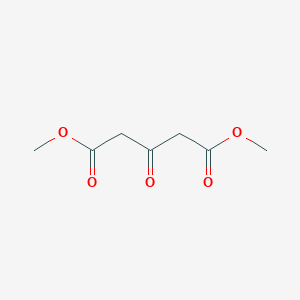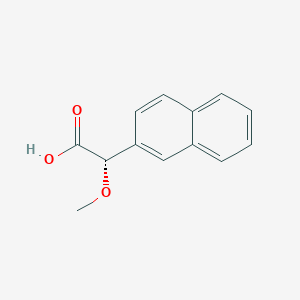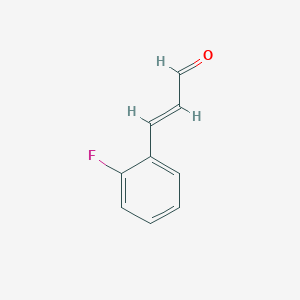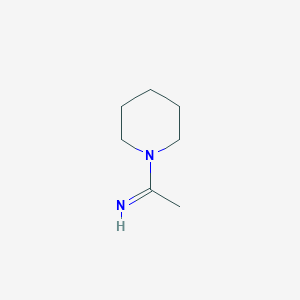
1-Piperidinoethanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperidinoethanimine, also known as N-ethylpiperidine-2-imine or PEI, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-Piperidinoethanimine is not well understood, but it is believed to act as an acetylcholinesterase inhibitor, which can lead to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine can lead to improved cognitive function and memory.
Effets Biochimiques Et Physiologiques
Studies have shown that 1-Piperidinoethanimine can have a range of biochemical and physiological effects, including increased levels of acetylcholine in the brain, improved cognitive function and memory, and potential neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Piperidinoethanimine in lab experiments is its potential as an acetylcholinesterase inhibitor, which can be useful in studying the role of acetylcholine in various physiological processes. However, one limitation is that its mechanism of action is not well understood, which can make it difficult to interpret the results of experiments involving this compound.
Orientations Futures
There are several future directions for research involving 1-Piperidinoethanimine, including further investigation into its mechanism of action, its potential as a therapeutic agent for neurological disorders, and its use as a building block for the synthesis of metal-organic frameworks. Additionally, studies could be conducted to investigate the potential side effects and toxicity of this compound.
Méthodes De Synthèse
1-Piperidinoethanimine can be synthesized through a variety of methods, including the reaction of 1-Piperidinoethanimineidine with formaldehyde and hydrogen gas in the presence of a palladium catalyst, or the reaction of 1-Piperidinoethanimineidine with paraformaldehyde and sodium borohydride. The resulting product is a white to off-white crystalline powder that is soluble in water and ethanol.
Applications De Recherche Scientifique
1-Piperidinoethanimine has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, it has been investigated as a potential inhibitor of acetylcholinesterase, which is a key enzyme involved in the breakdown of the neurotransmitter acetylcholine. In organic synthesis, it has been used as a starting material for the synthesis of various compounds, including heterocycles and amino acids. In material science, it has been studied for its potential use as a building block for the synthesis of metal-organic frameworks.
Propriétés
Numéro CAS |
153558-50-0 |
|---|---|
Nom du produit |
1-Piperidinoethanimine |
Formule moléculaire |
C7H14N2 |
Poids moléculaire |
126.2 g/mol |
Nom IUPAC |
1-piperidin-1-ylethanimine |
InChI |
InChI=1S/C7H14N2/c1-7(8)9-5-3-2-4-6-9/h8H,2-6H2,1H3 |
Clé InChI |
SHPVKLYHXZHYNJ-UHFFFAOYSA-N |
SMILES |
CC(=N)N1CCCCC1 |
SMILES canonique |
CC(=N)N1CCCCC1 |
Synonymes |
Piperidine, 1-(1-iminoethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



